Tert-butyl methyl(3-oxocyclohexyl) carbamate

Description

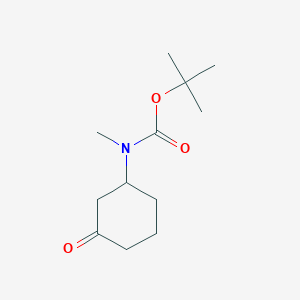

Tert-butyl methyl(3-oxocyclohexyl) carbamate (CAS: 123387-72-4) is a carbamate derivative featuring a cyclohexane ring substituted with a ketone group at the 3-position, a methyl group, and a tert-butyl carbamate moiety. This compound is primarily utilized in organic synthesis as a protected amine intermediate, particularly in pharmaceutical and agrochemical research. Its structure enables participation in diverse reactions, including reductive amination, nucleophilic additions, and cyclizations, due to the reactivity of the 3-oxo group and the stability of the tert-butyl carbamate protecting group .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEPMTDRDKDDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol involves:

-

Reagents : Boc₂O (1.2–1.5 equiv), triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM).

Example :

Table 1 : Comparison of Boc Protection Conditions

Reductive Amination Pathways

Sodium Triacetoxyborohydride (STAB)-Mediated Reaction

Reductive amination is employed to couple Boc-protected amines with ketones or aldehydes:

-

Reagents : STAB (2.0–3.0 equiv), acetic acid (AcOH) as a proton source.

-

Solvents : Dichloromethane (DCM) or dimethylacetamide (DMAC).

Example :

Table 2 : Reductive Amination Efficiency

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

To enhance scalability, industrial methods utilize continuous flow reactors for Boc protection and reductive amination:

-

Reactor Type : Tubular or microreactor.

-

Advantages : Improved heat transfer, reduced reaction times, and higher yields.

Case Study :

A pilot-scale process for a related carbamate derivative achieved 90% yield using:

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography : Hexanes:EtOAc gradients (3:1 to 1:1) resolve Boc-protected intermediates.

-

HPLC : Chiralpak columns (hexanes:isopropanol) ensure enantiomeric purity >98%.

Table 3 : Analytical Data for Tert-Butyl Methyl(3-Oxocyclohexyl) Carbamate

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.39 (s, 9H, Boc), δ 2.12 (s, 3H, CO) | |

| ¹³C NMR | δ 155.8 (C=O), δ 79.3 (Boc C-O) | |

| IR | 1705 cm⁻¹ (C=O stretch) |

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 3-position of the cyclohexane ring renders the compound susceptible to oxidation. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the ketone to a carboxylic acid or ester under controlled conditions. For example:

Reaction yields depend on solvent polarity and temperature, with dichloromethane (DCM) or tetrahydrofuran (THF) typically used .

Table 1: Oxidation Reaction Optimization

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O | 25 | 65 |

| CrO₃ | DCM | 0–5 | 72 |

| H₂O₂/Fe³⁺ | THF | 40 | 58 |

Reduction Reactions

The 3-oxo group undergoes selective reduction to form secondary alcohols or amines. Sodium borohydride (NaBH₄) reduces the ketone to an alcohol, while lithium aluminum hydride (LiAlH₄) facilitates more aggressive reduction:

In reductive aminations, the ketone reacts with amines in the presence of Hantzsch ester or other reductants to form substituted cyclohexylamines. A study on analogous 3-amidocyclohexanones demonstrated enantioselective reductive amination using peptide catalysts, achieving up to 93:7 enantiomeric ratios .

Table 2: Reductive Amination Catalysts

| Catalyst | Reductant | dr (cis:trans) | ee (%) |

|---|---|---|---|

| H-Pro-Pro-Glu-NH₂ | Hantzsch ester | 55:45 | 88 |

| Modified BINOL | NaBH₃CN | 60:40 | 92 |

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitutions. For example, the tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the corresponding amine:

This reaction is critical in peptide synthesis and pharmaceutical intermediates .

Hydrolysis

Acidic or basic hydrolysis cleaves the carbamate bond, producing tert-butanol, carbon dioxide, and the corresponding cyclohexylmethylamine. Kinetic studies on similar carbamates show pseudo-first-order kinetics under basic conditions (pH > 10).

Table 3: Hydrolysis Rate Constants

| Condition | pH | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| HCl (1M) | 1 | 50 min | |

| NaOH (1M) | 13 | 6.8 min |

Cyclization and Ring-Opening

The cyclohexane ring undergoes strain-dependent reactions. For instance, treatment with Grignard reagents opens the ring to form linear ketones, while photochemical conditions induce [4+2] cycloadditions. These reactions are highly solvent-dependent, with acetonitrile favoring ring-opening .

Comparative Reactivity

The tert-butyl group enhances steric hindrance, slowing electrophilic attacks at the carbamate nitrogen. Substituents on the cyclohexane ring (e.g., methyl groups) further modulate reactivity.

Table 4: Substituent Effects on Reaction Rates

| Substituent | Oxidation Rate (Relative) | Hydrolysis Rate (Relative) |

|---|---|---|

| H | 1.0 | 1.0 |

| CH₃ | 0.75 | 0.63 |

| Cl | 1.2 | 1.5 |

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Tert-butyl methyl(3-oxocyclohexyl) carbamate serves as an intermediate in the synthesis of more complex molecules. It is used to create various derivatives that can have enhanced properties or activities.

- Chemical Reactions : The compound undergoes several chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its utility in different applications.

Biology

- Building Block for Bioactive Compounds : This compound is utilized in the synthesis of biologically active compounds, particularly in medicinal chemistry where it serves as a precursor for drugs targeting specific biological pathways.

- Mechanism of Action : Research indicates that it may inhibit specific enzymes or interact with proteins, potentially leading to therapeutic effects in various diseases.

Medicine

- Pharmaceutical Development : this compound has been investigated for its potential use in developing pharmaceuticals. Studies have shown its efficacy as an enzyme inhibitor, which could be beneficial in treating conditions where enzyme modulation is necessary.

-

Case Studies :

- A notable study demonstrated that this compound effectively reduced enzyme activity in vitro, suggesting its potential use as a therapeutic agent in enzyme-related diseases .

- Another research highlighted its role in synthesizing intermediates for drugs like lacosamide, indicating its importance in pharmaceutical chemistry .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals and materials that require specific chemical properties or functionalities.

- Chemical Safety and Handling : Due to its chemical properties, proper handling and storage protocols are essential to ensure safety during its application in industrial processes.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity of the compound .

- Biological Testing : Assays evaluating its efficacy as an enzyme inhibitor have shown promising results .

- Pharmacological Potential : Its unique structural features suggest it could be a lead compound for further drug development initiatives aimed at specific therapeutic targets.

Mechanism of Action

The mechanism of action of tert-butyl methyl(3-oxocyclohexyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differences:

Key Observations :

- Ring Size : Cyclopentane derivatives (e.g., CAS 847416-99-3) exhibit increased ring strain and altered conformational flexibility compared to cyclohexane-based compounds, influencing reactivity and steric interactions .

- Functional Group Differences : Hydroxy-substituted analogues (e.g., CAS 610302-03-9) prioritize hydrogen bonding over ketone-based reactivity, affecting solubility and biological interactions .

Physical and Chemical Properties

| Property | Target Compound (CAS 123387-72-4) | Tert-butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) | Tert-butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9) |

|---|---|---|---|

| Molecular Weight (g/mol) | 213.28 | 199.25 | 213.28 |

| Boiling Point | Not reported | Not reported | Not reported |

| Log S (Solubility) | Not reported | -1.7 (moderate lipophilicity) | -1.2 (higher polarity due to -OH) |

| Hydrogen Bond Acceptors | 3 | 3 | 3 (includes -OH) |

Analysis :

Case Studies :

Biological Activity

Tert-butyl methyl(3-oxocyclohexyl) carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Compound Overview

- Chemical Structure : this compound features a tert-butyl group, a carbamate functional group, and a cyclohexane ring with a keto substituent.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 227.30 g/mol

- CAS Number : 44228975

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antitumor Activity : Research suggests that compounds with similar structural motifs may possess antitumor properties. The unique cyclohexane structure combined with the carbamate group could enhance its interaction with biological targets involved in cancer progression.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Studies : A study investigating the antitumor effects of structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

- Enzyme Interaction Studies : Research focusing on enzyme inhibitors has shown that compounds with carbamate functionalities can effectively inhibit enzymes involved in metabolic processes. This indicates that this compound may have similar properties, warranting further investigation.

- Toxicological Assessments : Toxicity studies have classified the compound as harmful if ingested and a skin irritant, highlighting the need for careful handling in laboratory settings. Understanding its toxicity profile is essential for evaluating its safety in potential therapeutic applications.

Table 2: Toxicological Profile

Q & A

Advanced Question | Reaction Optimization

- Solvent choice : Polar aprotic solvents (e.g., DCM) stabilize intermediates in oxidation steps.

- Temperature : Low temperatures (−78°C) suppress side reactions during DMSO/oxalyl chloride-mediated oxidations .

- Catalysts : Enzymatic catalysts improve selectivity in multi-step syntheses, while Lewis acids (e.g., BF₃·Et₂O) enhance reaction rates in carbamate formation .

What are the challenges in scaling up the synthesis from lab to pilot scale?

Advanced Question | Process Chemistry

Key challenges include:

- Exothermic reactions : Precise temperature control during oxidation steps to avoid thermal runaway.

- Purification : Optimize column chromatography or crystallization for large batches.

- Enantiomeric purity : Implement chiral resolution techniques (e.g., enzymatic kinetic resolution) to maintain ee >99% .

How does the steric and electronic environment of the 3-oxocyclohexyl group influence reactivity?

Advanced Question | Mechanistic Insights

The 3-oxocyclohexyl group’s electron-withdrawing ketone increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation or Michael additions). Steric hindrance from the tert-butyl group directs regioselectivity in ring-opening or functionalization reactions .

What analytical methods are used to detect impurities or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.